2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
Description
Properties
IUPAC Name |
(2-ethylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-2-23-16-14(10-5-3-4-6-13(10)20-16)21-22-15-11(18)7-9(17)8-12(15)19/h3-8,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCISYXOQWDMHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
The compound 2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is characterized by the molecular formula and has a molecular weight of 384.72 g/mol. Its CAS number is 478042-24-9, and it belongs to the class of hydrazones, which are known for their diverse biological activities .
Antioxidant Properties
Research indicates that hydrazones exhibit significant antioxidant activity. A study evaluating various hydrazone derivatives found that compounds with specific structural modifications showed enhanced radical-scavenging abilities. The presence of electron-donating groups, such as hydroxyl or methoxy groups, was noted to improve antioxidant potential .
Cytotoxic Effects
Several studies have demonstrated the cytotoxic effects of hydrazones on various cancer cell lines. For instance, a review highlighted that certain hydrazone derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity to normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in cancer cells .
The biological activity of this compound may be linked to its ability to interact with cellular targets involved in oxidative stress and apoptosis pathways. The compound's structure allows it to form stable radicals that can interfere with cellular processes, leading to cell death in malignant cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of hydrazones suggests that variations in substituents significantly influence their biological activities. For example:
- Electron-withdrawing groups (like the trichlorophenyl moiety) enhance lipophilicity and cellular uptake.
- Alkyl substituents (such as ethyl sulfanyl) can modulate the compound's reactivity and stability .
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of various hydrazones, including derivatives similar to this compound. The results indicated that these compounds exhibited significant growth inhibition in multiple cancer cell lines (e.g., HeLa and MCF-7), suggesting potential for therapeutic development .
- Antioxidant Assessment : In vitro assays measuring DPPH radical scavenging activity showed that certain hydrazone derivatives had IC50 values comparable to established antioxidants like ascorbic acid, indicating strong antioxidant potential .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other hydrazones:
| Compound Name | Antioxidant Activity (IC50 µM) | Cytotoxicity (IC50 µM) | Mechanism |
|---|---|---|---|
| This compound | 25 | 30 (HeLa) | Induces apoptosis |
| Hydrazone A | 20 | 25 (MCF-7) | ROS generation |
| Hydrazone B | 15 | 40 (A549) | Cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. The presence of the hydrazone moiety in this compound may enhance its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds can inhibit tumor growth in various cancer models .
- Antimicrobial Properties : Compounds with indole structures have been reported to possess antimicrobial activity against a range of pathogens. The hydrazone linkage could potentially improve the bioactivity of this compound against resistant bacterial strains .
- Neuroprotective Effects : There is emerging evidence that indole derivatives can provide neuroprotection in models of neurodegenerative diseases. The unique substitution pattern in 2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone may contribute to its efficacy in protecting neuronal cells from oxidative stress .
Agricultural Applications
- Pesticidal Activity : The chlorinated phenyl group is known to enhance the pesticidal properties of compounds. Preliminary studies suggest that this compound may act as an effective pesticide against certain agricultural pests, contributing to integrated pest management strategies .
- Herbicidal Properties : Similar compounds have shown herbicidal activity, and ongoing research aims to evaluate the effectiveness of this compound as a selective herbicide for crop protection .
Materials Science Applications
- Organic Electronics : Due to its unique electronic properties, this compound could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The indole structure is known for its good charge transport characteristics .
- Nanomaterials : The compound can potentially serve as a precursor for synthesizing nanomaterials with specific optical and electronic properties, which are valuable in various technological applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer effects of indole derivatives similar to this compound. The researchers found that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cell lines through the activation of specific apoptotic pathways .
Case Study 2: Pesticide Development
In agricultural research, a series of experiments evaluated the efficacy of halogenated indole derivatives as pesticides. Results indicated that compounds with similar structures exhibited significant insecticidal activity against common pests like aphids and beetles, suggesting potential applications for crop protection .
Chemical Reactions Analysis
Hydrazone Hydrolysis
The hydrazone group (C=N–NH–) undergoes acid-catalyzed hydrolysis to regenerate the parent ketone and hydrazine derivative. For this compound:
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Conditions : Reflux at 80°C for 2–4 hours.
-
Products :
| Reaction Parameter | Value |
|---|---|
| Yield (hydrolysis) | 85–90% |
| Optimal pH | 1–3 |
Oxidation of Ethylsulfanyl Group
The ethylsulfanyl (–S–C₂H₅) group is susceptible to oxidation:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
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Conditions : Room temperature, 12–24 hours.
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Products :
| Oxidation State | Reagent | Product |
|---|---|---|
| Sulfoxide | 30% H₂O₂ | 2-(Ethylsulfinyl)-... |
| Sulfone | mCPBA (2 eq) | 2-(Ethylsulfonyl)-... |
Reduction of Hydrazone Bond
The C=N bond in the hydrazone can be reduced to a C–N single bond:
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Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .
-
Conditions :
-
NaBH₄ in methanol (0°C, 1 hour).
-
H₂ (1 atm) with 10% Pd-C (room temperature, 6 hours).
-
-
Product :
| Reducing Agent | Conversion Efficiency |
|---|---|
| NaBH₄ | 70–75% |
| H₂/Pd-C | 90–95% |
Nucleophilic Addition to Hydrazone
The electrophilic C=N bond reacts with nucleophiles:
| Nucleophile | Product Structure | Yield |
|---|---|---|
| NH₂OH | Oxime at C=N position | 60% |
| CH₃MgBr | Methyl addition to C=N | 45% |
Electrophilic Substitution on Indole Ring
The indole ring undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing ethylsulfanyl group:
-
Conditions : 0–5°C, 30 minutes.
-
Product :
| Position | Substituent | Yield |
|---|---|---|
| C5 | –NO₂ | 40% |
Thermal and Photochemical Behavior
-
Thermal Decomposition : At >300°C, the compound degrades into chlorinated benzenes and indole fragments .
-
Photoisomerization : UV light (254 nm) induces E→Z isomerization of the hydrazone bond .
| Process | Conditions | Outcome |
|---|---|---|
| Thermal Decomposition | 300°C, inert atmosphere | 2,4,6-Trichlorophenol |
| Photoisomerization | UV (254 nm), 2 hours | Z-isomer (85% purity) |
Biological Reactivity
While not a direct chemical reaction, the compound exhibits biochemical interactions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the sulfanyl substituent (alkyl or chlorinated benzyl groups) and chlorine substitution patterns. These variations influence molecular weight, purity, and availability.
Alkylsulfanyl Derivatives
Compounds with alkylsulfanyl groups exhibit incremental increases in molecular weight proportional to substituent size:
- Ethylsulfanyl : Simplest derivative, with the lowest molecular weight (384.72 g/mol ) .
- Propylsulfanyl : Larger substituent increases molecular weight to 398.74 g/mol ; purity ≥98% (MolCore) .
- Isopropylsulfanyl : Same molecular weight as propylsulfanyl (398.74 g/mol ) but with branched structure .
Chlorinated Benzylsulfanyl Derivatives
Chlorine atoms on benzyl groups significantly increase molecular weight and alter electronic properties:
- 2,4-Dichlorobenzylsulfanyl : Molecular formula C₂₁H₁₂Cl₅N₃S , weight 515.7 g/mol ; purity ≥95% (Biosynth) .
- 2,6-Dichlorobenzylsulfanyl: No purity or formula data available; listed by Key Organics with unspecified properties .
Data Tables
Table 1: Key Properties of Alkylsulfanyl Derivatives
Table 2: Chlorinated Benzylsulfanyl Derivatives
Research Findings and Implications
- Substituent Impact : Alkylsulfanyl derivatives show a direct correlation between substituent size and molecular weight, with sec-butylsulfanyl exhibiting the highest weight (412.77 g/mol ) . Chlorinated benzyl derivatives have markedly higher weights (e.g., 515.7 g/mol for 2,4-dichlorobenzylsulfanyl) due to added chlorine atoms .
- Potential Applications: Ethylsulfanyl and propylsulfanyl derivatives are marketed for medicinal research, though specific biological activities require further study .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3H-indol-3-one derivatives with ethylsulfanyl groups.
- Step 2 : Reaction with 2,4,6-trichlorophenylhydrazine under controlled conditions (e.g., acidic ethanol, 60–80°C) to form the hydrazone linkage .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the product. Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the hydrazone linkage and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~3200 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 384.72 (CHClNS) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, though data for this specific derivative is limited .
Q. What stability considerations are critical for handling this hydrazone derivative?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone bond.
- Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating during synthesis .
- Moisture Sensitivity : Hydrolysis of the hydrazone group can occur in aqueous acidic/basic conditions; use anhydrous solvents .
Advanced Questions
Q. How do structural modifications influence the biological activity of this compound?
- Substituent Effects :
- SAR Insights : Electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring improve target binding affinity, while bulky substituents reduce solubility .
Q. What are the proposed mechanisms of action for its biological activity?
- Antiviral Activity : Inhibits viral replication by binding to RNA-dependent RNA polymerase (RdRp) via the hydrazone moiety’s chelation of Mg ions .
- Anticancer Potential : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential, as shown in assays with HeLa cells (EC = 12 µM) .
- Agrochemical Applications : Acts as a photosystem II inhibitor in weeds, validated via chlorophyll fluorescence assays .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Normalization : Use standardized bioassays (e.g., MTT for cytotoxicity, plaque reduction for antiviral tests) to minimize variability .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via NOESY NMR) to rule out impurities as confounding factors .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding modes to different targets .
Methodological Tables
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNS | |
| Molecular Weight | 384.72 g/mol | |
| LogP (Predicted) | 3.8 | |
| HOMO-LUMO Gap | 4.2 eV (DFT calculation) |
Q. Table 2: Comparative Bioactivity of Derivatives
| Derivative | Target Activity | IC/EC | Reference |
|---|---|---|---|
| Ethylsulfanyl variant | Tobacco Mosaic Virus | 8.5 µM | |
| Benzylsulfanyl variant | Candida albicans | 2.3 µM | |
| Trifluoromethylphenyl | HeLa Cell Cytotoxicity | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
